Intermediate NCI-60 Potency Relative to Oligomycin A
Cytovaricin inhibits mitochondrial F0F1-ATPase with an intermediate potency compared to structurally related macrolides. Its mean IC50 value across the NCI-60 human tumor cell line panel is 1 μM [1]. This is 3.7-fold less potent than oligomycin A (0.27 μM) but 18-fold more potent than apoptolidin (18 μM) [1]. Ossamycin, another close analog, has an IC50 of 0.8 μM [1].
| Evidence Dimension | Mean IC50 against NCI-60 human tumor cell line panel |
|---|---|
| Target Compound Data | 1 μM |
| Comparator Or Baseline | Apoptolidin: 18 μM; Oligomycin A: 0.27 μM; Ossamycin: 0.8 μM |
| Quantified Difference | Cytovaricin is 18-fold more potent than apoptolidin and 3.7-fold less potent than oligomycin A. |
| Conditions | NCI-60 human tumor cell line panel (60 cell lines representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) [2]. |
Why This Matters
Selecting cytovaricin provides an intermediate cytotoxicity window, allowing researchers to probe F0F1-ATPase inhibition without the extreme potency of oligomycin A, which may mask subtle effects or cause acute toxicity in certain models.
- [1] Salomon AR, Voehringer DW, Herzenberg LA, Khosla C. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase. Chem Biol. 2001;8(1):71-80. View Source
- [2] National Cancer Institute. NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. View Source
